molecular formula C14H16F17N2O2S.I B154337 (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide CAS No. 1652-63-7

(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide

Cat. No.: B154337
CAS No.: 1652-63-7
M. Wt: 726.23 g/mol
InChI Key: MLIMEVJPZQAQQE-UHFFFAOYSA-M
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Description

(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide is a cationic fluorosurfactant known for its unique properties, including high thermal stability, chemical resistance, and surface activity. This compound is widely used in various industrial applications, particularly in the formulation of polishes, coatings, and as a leveling agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide typically involves the following steps:

    Preparation of Heptadecafluorooctyl Sulfonyl Chloride: This intermediate is synthesized by reacting heptadecafluorooctane with chlorosulfonic acid under controlled conditions.

    Formation of Heptadecafluorooctyl Sulfonamide: The sulfonyl chloride is then reacted with a suitable amine, such as propylamine, to form the sulfonamide.

    Quaternization: The final step involves the quaternization of the sulfonamide with trimethylamine and subsequent iodide ion exchange to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl and ammonium groups.

    Oxidation and Reduction: While the fluorinated tail provides significant resistance to oxidation and reduction, the sulfonamide and ammonium groups can participate in these reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the ammonium group.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the sulfonamide group under harsh conditions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other fluorinated compounds.

Biology

The compound’s unique properties make it useful in biological research, particularly in the study of membrane proteins and lipid interactions. Its ability to form micelles and vesicles aids in the solubilization and stabilization of hydrophobic molecules.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Industry

Industrially, it is used in the formulation of high-performance coatings, polishes, and cleaning agents

Mechanism of Action

The mechanism of action of (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide involves its interaction with surfaces and interfaces. The fluorinated tail provides hydrophobic interactions, while the ammonium head group interacts with polar surfaces, reducing surface tension and enhancing wetting properties. In biological systems, it can interact with lipid bilayers, altering membrane properties and facilitating the solubilization of hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-(((Perfluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide
  • (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium bromide

Uniqueness

Compared to similar compounds, (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide offers a unique combination of high thermal stability, chemical resistance, and surface activity. Its iodide counterion provides specific reactivity that can be advantageous in certain applications, such as in the synthesis of iodinated organic compounds.

This detailed overview highlights the significant aspects of this compound, from its synthesis to its diverse applications in scientific research and industry

Properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F17N2O2S.HI/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;/h32H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIMEVJPZQAQQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F17IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051419
Record name N-[(Perfluorooctylsulfonamido)propyl]-N,N,N-trimethylammonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1652-63-7
Record name Fluorad FC 135
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 216-716-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001652637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 3-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(Perfluorooctylsulfonamido)propyl]-N,N,N-trimethylammonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-[[(heptadecafluorooctyl)sulphonyl]amino]propyl]trimethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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